molecular formula C10H14O5 B2518299 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2375195-27-8

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2518299
CAS No.: 2375195-27-8
M. Wt: 214.217
InChI Key: AEYAQQBSPKVXSU-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane core with methoxycarbonyl and carboxylic acid functional groups. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the reaction of bicyclo[2.2.2]octane derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its combination of a bicyclic structure with both methoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Biological Activity

4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10H14O5
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 2375195-27-8

The compound features a methoxycarbonyl group and a carboxylic acid functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of specific functional groups allows the compound to modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds similar to this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : The structural characteristics of this compound may allow it to act as a bioactive agent in cancer therapy by influencing cell signaling pathways associated with tumor growth.
  • Enzyme Inhibition : Interaction studies have shown that the compound may bind to specific enzymes, altering their activity and providing a basis for further pharmacological exploration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial and fungal strains
AnticancerPotential modulation of cancer cell growth pathways
Enzyme InteractionBinding affinity with specific enzymes

Case Study: Anticancer Activity

A study explored the incorporation of the oxabicyclo structure into known anticancer agents like Imatinib. The results indicated that replacing phenyl rings with the oxabicyclo structure improved solubility and metabolic stability, suggesting a promising avenue for drug development using derivatives of this compound as lead compounds for new therapies .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions, often utilizing diene and dienophile pairs in the presence of catalysts . Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for more complex molecular architectures.

Comparison with Similar Compounds

To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidC11H16O4Contains an additional methoxycarbonyl group
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidC10H12O4Features two carboxylic acid groups

Properties

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(13)9-2-4-10(5-3-9,7(11)12)15-6-9/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYAQQBSPKVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375195-27-8
Record name 4-(methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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